

ATP Dipotassium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ATP dipotassium

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This technical guide provides an in-depth overview of Adenosine 5'-triphosphate (ATP) dipotassium salt, a pivotal molecule in cellular energy metabolism and signaling. Tailored for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, key signaling pathways, and detailed experimental protocols for its application in scientific research.

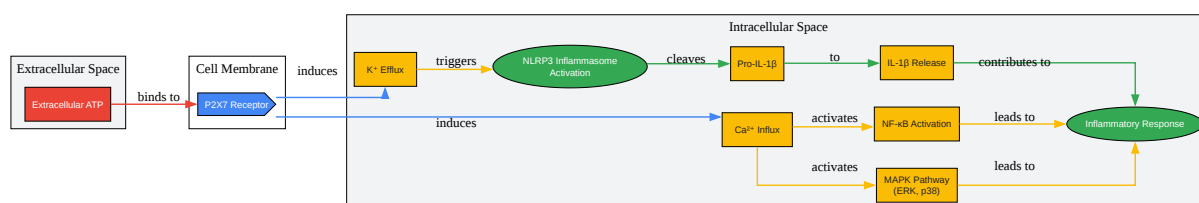
Core Physicochemical Properties

ATP dipotassium salt is a stable, water-soluble form of ATP, making it a preferred reagent for a multitude of in vitro and in vivo experimental settings. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citation(s) |
|---------------------|--|-------------|
| Molecular Weight | 583.36 g/mol (anhydrous basis) | [1][2] |
| Chemical Formula | C ₁₀ H ₁₄ K ₂ N ₅ O ₁₃ P ₃ | [2] |
| CAS Number | 42373-41-1 | [2] |
| Appearance | White powder | [2] |
| Solubility | 50 mg/mL in water | [2] |
| Storage Temperature | -20°C | [2] |
| Purity (Typical) | ≥92% (HPLC) | [2] |

Extracellular ATP Signaling via the P2X7 Receptor

Extracellular ATP (eATP) acts as a crucial signaling molecule, or "danger signal," upon its release from cells due to stress or injury. It mediates a wide range of physiological and pathological responses primarily through its interaction with purinergic receptors, such as the P2X7 receptor (P2X7R). The activation of P2X7R, a ligand-gated ion channel, initiates a cascade of intracellular events with significant implications for inflammation, immune response, and cell fate.



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Figure 1. Simplified signaling pathway of extracellular ATP via the P2X7 receptor.

The binding of eATP to the P2X7 receptor triggers the opening of the ion channel, leading to an influx of Ca^{2+} and Na^{+} ions and an efflux of K^{+} ions[3]. The drop in intracellular potassium concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome[4][5]. This multi-protein complex then facilitates the cleavage of pro-interleukin-1 β (pro-IL-1 β) into its active, secreted form, IL-1 β , a potent pro-inflammatory cytokine[6]. Concurrently, the rise in intracellular calcium activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) pathways, further amplifying the inflammatory response[3].

Experimental Protocols

The utility of **ATP dipotassium** salt in research is exemplified by its widespread use in various assays. Below are detailed methodologies for two common applications: an in vitro kinase assay and a cell-based ATP release assay.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of a purified kinase in the presence of ATP.

Materials:

- Purified kinase
- Kinase-specific substrate
- **ATP dipotassium** salt
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM DTT)
- [γ - ^{32}P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
- Stop solution (e.g., phosphoric acid for radiometric assay)

- Phosphocellulose paper or other suitable separation matrix (for radiometric assay)
- Scintillation counter or luminometer

Methodology:

- **Reaction Setup:** Prepare a master mix containing the kinase reaction buffer, the kinase, and its substrate. The optimal concentrations of the kinase and substrate should be determined empirically.
- **Initiation of Reaction:** Start the kinase reaction by adding **ATP dipotassium** salt to the master mix. For radiometric assays, a mixture of cold ATP and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ is used[7]. The final ATP concentration should ideally be at or below the Michaelis constant (K_m) for the specific kinase to ensure sensitive detection of inhibition[8].
- **Incubation:** Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction remains within the linear range of product formation[9].
- **Termination of Reaction:** Stop the reaction by adding a suitable stop solution. For the ADP-Glo™ assay, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[10].
- **Detection:**
 - **Radiometric Assay:** Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. The amount of incorporated radiolabel into the substrate is then quantified using a scintillation counter[7].
 - **Luminescence-based Assay:** Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity. Measure the luminescence using a luminometer[10].

Cell-Based ATP Release Assay

This protocol outlines a method to measure the release of ATP from cultured cells upon stimulation.

Materials:

- Cultured cells
- Cell culture medium
- Stimulant of interest (e.g., a P2X7R agonist)
- ATP-free buffer (e.g., PBS)
- Luminometer
- ATP assay kit (e.g., CellTiter-Glo® or equivalent) containing luciferase and luciferin[11].

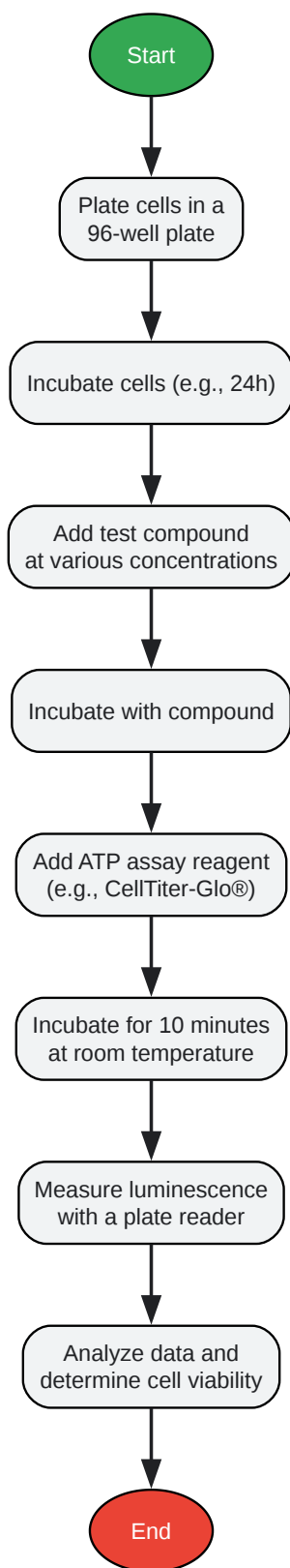
Methodology:

- Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements and culture until they reach the desired confluency.
- Pre-incubation: Gently wash the cells with an ATP-free buffer to remove any background ATP from the culture medium.
- Stimulation: Add the stimulant of interest to the cells and incubate for the desired period.
- Sample Collection: Carefully collect the supernatant containing the released ATP.
- ATP Measurement:
 - Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer, luciferase, and luciferin[12].
 - Add the ATP assay reagent to the collected supernatant.
 - Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration[13].

- Data Analysis: Generate a standard curve using known concentrations of **ATP dipotassium** salt to quantify the amount of ATP released from the cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based ATP assay to assess cytotoxicity.



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